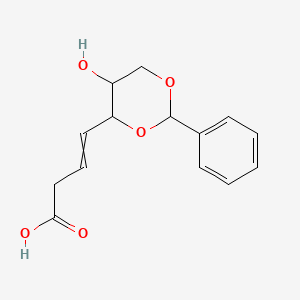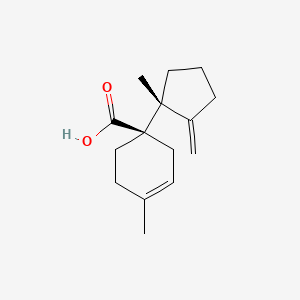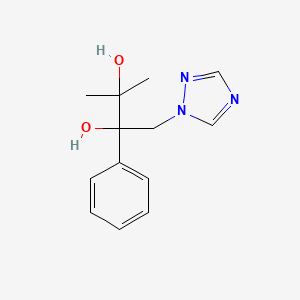
Octadecanedioic acid, diphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecanedioic acid, diphenyl ester: is an organic compound that belongs to the class of esters. It is derived from octadecanedioic acid and phenol, forming a compound with the molecular formula C({30})H({46})O(_{4}) . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of octadecanedioic acid, diphenyl ester typically involves the esterification of octadecanedioic acid with phenol. One common method is the Fischer esterification , where octadecanedioic acid reacts with phenol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of heterogeneous catalysts can facilitate the separation of the product from the reaction mixture and improve the overall efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution: The ester group can be substituted by nucleophiles in nucleophilic acyl substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the nucleophile.
Reduction: Lithium aluminum hydride (LiAlH(_{4})) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Hydrolysis: Octadecanedioic acid and phenol.
Reduction: Octadecanediol and phenol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Octadecanedioic acid, diphenyl ester is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of esterification and hydrolysis reactions .
Biology: In biological research, this compound can be used to study the metabolism of esters and their role in biological systems .
Industry: In the industrial sector, this compound is used in the production of polymers, lubricants, and plasticizers. It is also used as a precursor for the synthesis of high-performance materials .
Mecanismo De Acción
The mechanism of action of octadecanedioic acid, diphenyl ester involves its hydrolysis to release octadecanedioic acid and phenol. The ester bond is cleaved by nucleophilic attack, leading to the formation of a tetrahedral intermediate, which then collapses to yield the final products . This mechanism is similar to other ester hydrolysis reactions and involves the formation of a transition state where the carbonyl carbon is attacked by a nucleophile .
Comparación Con Compuestos Similares
- Octadecanedioic acid, dimethyl ester
- Octadecanedioic acid, diethyl ester
- Octadecanedioic acid, dibutyl ester
Comparison: Octadecanedioic acid, diphenyl ester is unique due to the presence of phenyl groups, which can impart different physical and chemical properties compared to alkyl esters. The phenyl groups can influence the compound’s solubility, reactivity, and stability . For example, phenyl esters may have higher boiling points and different solubility profiles compared to their alkyl counterparts .
Propiedades
Número CAS |
103170-08-7 |
|---|---|
Fórmula molecular |
C30H42O4 |
Peso molecular |
466.7 g/mol |
Nombre IUPAC |
diphenyl octadecanedioate |
InChI |
InChI=1S/C30H42O4/c31-29(33-27-21-15-13-16-22-27)25-19-11-9-7-5-3-1-2-4-6-8-10-12-20-26-30(32)34-28-23-17-14-18-24-28/h13-18,21-24H,1-12,19-20,25-26H2 |
Clave InChI |
LWAWFPKTLZXUJG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)CCCCCCCCCCCCCCCCC(=O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


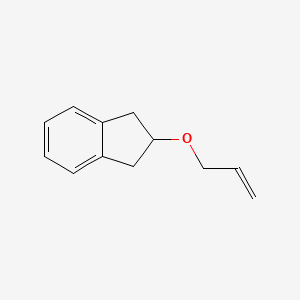

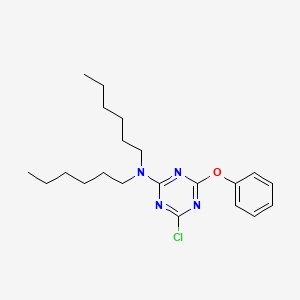
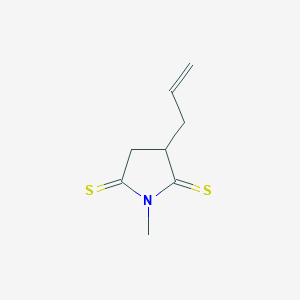
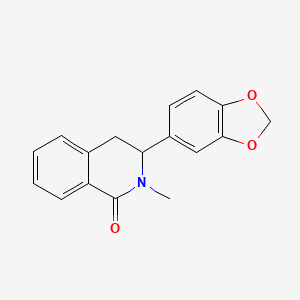
![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-pentylpyridine](/img/structure/B14320017.png)
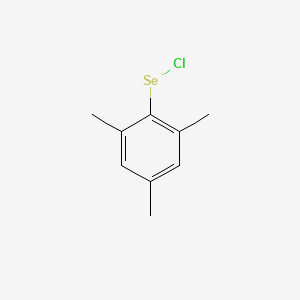
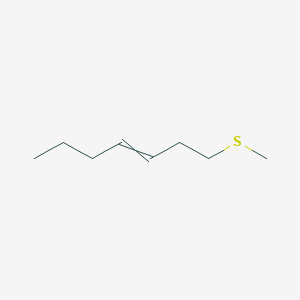
![Dimethyl bicyclo[5.1.0]oct-2-ene-8,8-dicarboxylate](/img/structure/B14320047.png)
